

D-Arabinopyranose CAS number and chemical identifiers

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D-Arabinopyranose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **D-Arabinopyranose**, covering its chemical identity, biological significance, and analytical methodologies. The information is tailored for professionals in research and drug development, with a focus on data clarity and actionable experimental protocols.

Chemical Identifiers and Properties

D-Arabinopyranose is the six-membered ring form of the aldopentose sugar D-arabinose. It exists as two anomers, α -**D-Arabinopyranose** and β -**D-Arabinopyranose**, which differ in the stereochemistry at the anomeric carbon. The following tables summarize the key chemical identifiers for **D-Arabinopyranose** and its anomers.

Table 1: Chemical Identifiers for D-Arabinopyranose (General)



Identifier	Value
CAS Number	28697-53-2
PubChem CID	6902
Molecular Formula	C5H10O5
Molecular Weight	150.13 g/mol
InChI	InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
InChIKey	SRBFZHDQGSBBOR-ZRMNMSDTSA-N
SMILES	C1INVALID-LINKO)O)O">C@HO
Synonyms	D-Arabinose, Pectinose

Table 2: Chemical Identifiers for α-D-Arabinopyranose

Identifier	Value
CAS Number	608-45-7
PubChem CID	7044039
InChI	InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
InChlKey	SRBFZHDQGSBBOR-MBMOQRBOSA-N
SMILES	C1INVALID-LINKO)O)O">C@HO

Table 3: Chemical Identifiers for β-D-Arabinopyranose



Identifier	Value
CAS Number	87-72-9
PubChem CID	444173
InChI	InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m1/s1
InChlKey	SRBFZHDQGSBBOR-SQOUGZDYSA-N
SMILES	C1INVALID-LINKO)O)O">C@HO

Biological Significance and Metabolic Pathways

D-Arabinose and its derivatives play significant roles in various biological systems, from bacteria to eukaryotes. Notably, D-arabinose is a key component of the cell wall polysaccharides in Mycobacterium tuberculosis, making its biosynthetic pathway a target for novel anti-tuberculosis drugs.[1] In some eukaryotes, D-arabinose is an intermediate in the biosynthesis of D-erythroascorbate and the nucleotide sugar GDP-α-**D-arabinopyranose**, which is involved in the formation of surface glycoconjugates in certain parasites.[2]

Proposed Eukaryotic Biosynthesis of D-Arabinose

In eukaryotes, D-arabinose is synthesized from D-glucose via the pentose phosphate pathway (PPP).[2] The proposed pathway involves the conversion of D-glucose to D-ribulose-5-phosphate, which is then isomerized to D-arabinose-5-phosphate.



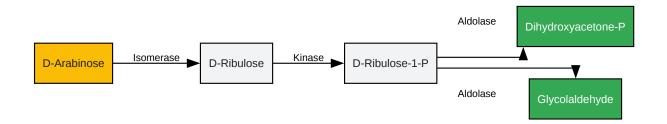
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Caption: Proposed eukaryotic pathway of D-Arabinose biosynthesis from D-Glucose.

D-Arabinose Metabolism in Escherichia coli



In some strains of Escherichia coli, D-arabinose can be metabolized through a pathway that shares enzymes with L-fucose metabolism.[3] This pathway involves the isomerization of D-arabinose to D-ribulose, followed by phosphorylation and subsequent cleavage.



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Caption: Metabolic pathway of D-Arabinose in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **D- Arabinopyranose**, synthesized from established research protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of D-Arabinose

This protocol is adapted for the quantification of D-arabinose in biological samples, often as a surrogate for mycobacterial lipoarabinomannan.[4]

- 1. Sample Preparation and Hydrolysis:
- To 100 μL of a biological sample (e.g., urine), add a known amount of an internal standard (e.g., ¹³C₅-D-arabinose).
- Add 200 μL of 2 M trifluoroacetic acid (TFA).
- Heat the mixture at 120°C for 2 hours to hydrolyze polysaccharides and release monosaccharides.
- Dry the sample under a stream of nitrogen.



- 2. Derivatization (Silylation):
- To the dried residue, add 100 μL of a silylating agent (e.g., Tri-Sil HTP reagent).
- Heat at 80°C for 20 minutes.
- The derivatized sample is now ready for GC-MS analysis.
- 3. GC-MS Parameters:
- Column: DB-5 silica capillary column (or equivalent).
- Injector Temperature: 250°C.
- · Oven Program:
 - Initial temperature: 50°C, hold for 1 minute.
 - Ramp 1: 20°C/min to 150°C.
 - Ramp 2: 2.5°C/min to 200°C.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized
 D-arabinose and the internal standard.

High-Performance Liquid Chromatography (HPLC) Analysis of D-Arabinose

This protocol is for the analysis of monosaccharides, including D-arabinose, in various food and biological samples.[5][6][7]

- 1. Sample Preparation:
- For solid samples, weigh approximately 0.2-0.5 g into a volumetric flask.



- Add a mixture of ethanol and water (1:1, v/v) and sonicate.
- Heat in a water bath at 60°C for 25 minutes.
- For liquid samples, mix with ethanol.
- (Optional) Add Carrez reagents I and II to precipitate proteins and other interfering substances.
- Add acetonitrile, and bring to the final volume with an ethanol/water mixture.
- Centrifuge and filter the supernatant through a 0.45 µm filter before injection.
- 2. HPLC System and Conditions:
- Column: An amino-propyl bonded silica column (e.g., XBridge BEH Amide XP, 2.5 μ m, 3.0 \times 150 mm) is suitable for sugar analysis.
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting with a high concentration of acetonitrile (e.g., 80%) and decreasing over time.
- Flow Rate: 0.5 1.0 mL/min.
- Column Temperature: 30-40°C.
- Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity and specificity, Mass Spectrometry (MS) can be used.
- 3. (Optional) Pre-column Derivatization for UV or Fluorescence Detection:
- For increased sensitivity with UV or fluorescence detectors, monosaccharides can be derivatized with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[7]
- The derivatization reaction is typically carried out in a basic solution at an elevated temperature.

Enzymatic Assay for D-Arabinose



This protocol is based on the principle of using a specific dehydrogenase to oxidize D-arabinose, with the concomitant reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm. While kits are commercially available for L-arabinose, the principle can be adapted with the appropriate D-arabinose specific enzyme. A general procedure is outlined below.

1. Reagents:

- Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
- NAD+ solution: 10 mg/mL in assay buffer.
- D-Arabinose Dehydrogenase: A specific enzyme that uses D-arabinose as a substrate.
- D-Arabinose standard solutions.

2. Assay Procedure:

- In a 1 mL cuvette, mix:
 - 800 μL of Assay Buffer.
 - 100 μL of NAD+ solution.
 - 50 μL of the sample containing D-arabinose.
- Mix and measure the initial absorbance at 340 nm (A₁).
- Add 50 μL of D-Arabinose Dehydrogenase solution to start the reaction.
- Incubate at a controlled temperature (e.g., 37°C) until the reaction is complete (absorbance is stable).
- Measure the final absorbance at 340 nm (A₂).
- The change in absorbance (A₂ A₁) is proportional to the amount of D-arabinose in the sample.

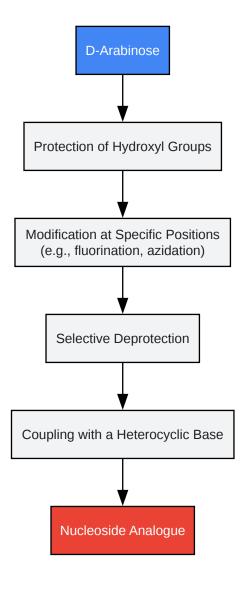


3. Calculation:

• The concentration of D-arabinose can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6.22 x 10³ L·mol⁻¹·cm⁻¹), or by using a standard curve prepared with known concentrations of D-arabinose.

Synthesis of D-Arabinopyranose Derivatives

D-Arabinopyranose serves as a versatile starting material for the synthesis of various derivatives with potential applications in drug development, particularly as nucleoside analogues.[8] A general workflow for the synthesis of a D-arabinofuranose derivative is presented below.



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Caption: General workflow for the synthesis of nucleoside analogues from D-Arabinose.

The synthesis of specific derivatives, such as 5-thio-**D-arabinopyranose**, involves a multi-step process starting from D-pentono-1,4-lactones, including regioselective bromination, transformation into a thioacetate derivative, reduction, and deprotection.[9]

This guide provides a foundational understanding of **D-Arabinopyranose** for research and development purposes. For specific applications, it is recommended to consult the primary literature cited herein.

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